3,4-Dichlorobenzaldehyde

Description

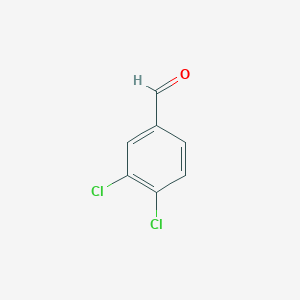

Structure

3D Structure

Properties

IUPAC Name |

3,4-dichlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O/c8-6-2-1-5(4-10)3-7(6)9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWUSBSHBFFPRNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O | |

| Record name | 3,4-DICHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20142 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024971 | |

| Record name | 3,4-Dichlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3,4-dichlorobenzaldehyde appears as white crystalline solid or chunky powder. (NTP, 1992) | |

| Record name | 3,4-DICHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20142 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

477 to 478 °F at 760 mmHg (NTP, 1992) | |

| Record name | 3,4-DICHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20142 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 235 °F (NTP, 1992) | |

| Record name | 3,4-DICHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20142 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72.5 °F (NTP, 1992) | |

| Record name | 3,4-DICHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20142 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

6287-38-3 | |

| Record name | 3,4-DICHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20142 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-Dichlorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6287-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichlorobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006287383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-DICHLOROBENZALDEHYDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8763 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 3,4-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4-Dichlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dichlorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DICHLOROBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I6Z632WSJ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

106 to 111 °F (NTP, 1992) | |

| Record name | 3,4-DICHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20142 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dichlorobenzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dichlorobenzaldehyde is a chlorinated aromatic aldehyde that serves as a crucial intermediate in the synthesis of a wide array of organic compounds. Its unique substitution pattern and reactive aldehyde functionality make it a valuable building block in the pharmaceutical, agrochemical, and specialty chemical industries. This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, key synthetic applications, and safety information for this compound. Detailed experimental protocols for its use in common organic transformations and its role as a precursor in the synthesis of the antidepressant drug Sertraline (B1200038) are highlighted.

Chemical Identity and Properties

This compound, with the CAS number 6287-38-3 , is a white to light yellow crystalline solid.[1][2][3] It is characterized by a benzaldehyde (B42025) ring substituted with two chlorine atoms at the 3 and 4 positions.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 6287-38-3 | [1] |

| Molecular Formula | C₇H₄Cl₂O | [1] |

| Molecular Weight | 175.01 g/mol | [1] |

| Appearance | White to light yellow crystalline solid/powder | [2][3] |

| Melting Point | 39-45 °C | [1][2] |

| Boiling Point | 247-248 °C (at 760 mmHg) | [1] |

| Density | 1.4 g/cm³ | [4] |

| Solubility | Insoluble in water; Soluble in ethanol, methanol, acetone, diethyl ether. | [4] |

| Flash Point | > 102 °C (> 215.6 °F) | [4] |

| InChI Key | ZWUSBSHBFFPRNE-UHFFFAOYSA-N | [1] |

| SMILES | O=Cc1ccc(Cl)c(Cl)c1 | [1] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound.

| Spectrum Type | Key Peaks/Shifts (ppm or cm⁻¹) | Reference(s) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 9.96 (s, 1H, CHO), 7.96 (d, J=1.8 Hz, 1H, Ar-H), 7.73 (dd, J=8.2, 1.8 Hz, 1H, Ar-H), 7.64 (d, J=8.2 Hz, 1H, Ar-H) | [5] |

| ¹³C NMR (CDCl₃, 125 MHz) | δ 190.7, 140.9, 135.4, 134.7, 132.4, 130.8, 129.4 | [6] |

| FT-IR (KBr Pellet) | ~1700 cm⁻¹ (C=O stretch, aldehyde), ~2850, 2750 cm⁻¹ (C-H stretch, aldehyde), ~1580, 1470 cm⁻¹ (C=C stretch, aromatic), ~830 cm⁻¹ (C-Cl stretch) | [7][8][9] |

Synthesis and Reactivity

This compound is a versatile reagent in organic synthesis, primarily utilized for its reactive aldehyde group which can undergo a variety of transformations including oxidation, reduction, and carbon-carbon bond formation.

Logical Workflow for Synthesis

The aldehyde functionality of this compound allows for its participation in numerous named reactions, establishing it as a key precursor for more complex molecules. A logical workflow for its application in synthesis is depicted below.

Caption: Key synthetic transformations of this compound.

Experimental Protocols

The following protocols are representative examples of reactions involving this compound and its derivatives, providing a methodological framework for laboratory synthesis.

Protocol 1: Wittig Reaction for Alkene Synthesis

This protocol outlines a general procedure for the synthesis of a substituted alkene from this compound using a Wittig reagent.[10]

Objective: To form a carbon-carbon double bond by reacting this compound with a phosphorus ylide.

Materials:

-

This compound

-

Benzyltriphenylphosphonium chloride (or other suitable phosphonium salt)

-

Dichloromethane (DCM)

-

50% Sodium hydroxide (B78521) (NaOH) solution

-

1-Propanol (B7761284) (for recrystallization)

-

Stir plate and magnetic stir bar

-

Reaction vial or flask

Procedure:

-

In a suitable reaction vial, dissolve this compound (1.0 eq) and the phosphonium salt (1.1 eq) in dichloromethane.

-

With vigorous stirring, add 50% aqueous NaOH dropwise to the mixture. The ylide will form in situ.

-

Continue to stir the biphasic mixture vigorously at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and dichloromethane.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with additional dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

The crude product, a mixture of the alkene and triphenylphosphine (B44618) oxide, is then purified. Recrystallization from a suitable solvent like 1-propanol can be employed to isolate the desired alkene product.[1]

Protocol 2: Reductive Amination for Amine Synthesis

This protocol describes the synthesis of an N-methyl amine via the reductive amination of a tetralone intermediate, a key step in the synthesis of Sertraline.[11][12] This transformation is analogous to the direct reductive amination of this compound.

Objective: To synthesize a secondary amine by forming an imine intermediate followed by in-situ reduction.

Materials:

-

4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone

-

Monomethylamine (or a salt thereof like methylammonium (B1206745) formate)

-

Reducing agent (e.g., H₂ with Pd/CaCO₃ catalyst, or NaBH₄)

-

Solvent (e.g., Ethanol, Methanol)

-

Reaction flask suitable for hydrogenation if required

Procedure:

-

Charge a reaction flask with 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (1.0 eq), the chosen solvent (e.g., ethanol), and monomethylamine.

-

If performing catalytic hydrogenation, add the Pd/CaCO₃ catalyst.

-

Pressurize the vessel with hydrogen gas (e.g., 0.5 - 5 bar) and stir the mixture at room temperature for several hours until the reaction is complete (monitored by HPLC or TLC).

-

Alternatively, for hydride reduction, after imine formation, cool the reaction and add the hydride reducing agent (e.g., NaBH₄) portion-wise.

-

Upon completion, filter off the catalyst (if used).

-

Evaporate the solvent under reduced pressure.

-

The crude product can then be worked up by partitioning between an organic solvent and water.

-

Further purification can be achieved by crystallization, often as a hydrochloride salt, to yield the desired amine product.

Application in Drug Development: The Synthesis of Sertraline

A significant application of the 3,4-dichlorophenyl moiety is in the synthesis of the widely prescribed antidepressant, Sertraline (Zoloft®). Sertraline is a selective serotonin (B10506) reuptake inhibitor (SSRI).[13] The synthesis involves the formation of an imine from a tetralone precursor, which contains the key 3,4-dichlorophenyl group, followed by a stereoselective reduction.[14][15]

Caption: Synthetic workflow for Sertraline from its tetralone precursor.

Mechanism of Action of Sertraline

Sertraline exerts its therapeutic effect by selectively inhibiting the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron.[16][17] This action increases the concentration of serotonin in the synapse, enhancing serotonergic neurotransmission. The primary molecular target is the Serotonin Transporter (SERT).[6] Studies have also indicated that Sertraline can influence other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which may contribute to its broader cellular effects.[8][9]

Caption: Mechanism of action of Sertraline as a selective serotonin reuptake inhibitor (SSRI).

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[3] It is harmful if swallowed.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle in a well-ventilated area or under a chemical fume hood.[3]

-

Handling: Avoid formation of dust and aerosols. Wash thoroughly after handling. Keep container tightly closed.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[3] The compound may be sensitive to prolonged exposure to air and light.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical intermediate of significant industrial importance, particularly for the synthesis of pharmaceuticals and other bioactive compounds. Its well-defined physicochemical properties and versatile reactivity make it a foundational component in multi-step synthetic routes. A thorough understanding of its properties, reaction protocols, and safety considerations, as outlined in this guide, is essential for its effective and safe utilization in research and development. The role of its core structural motif in the widely used drug, Sertraline, underscores its relevance in modern medicinal chemistry.

References

- 1. www1.udel.edu [www1.udel.edu]

- 2. CN1072674A - 2,4 dichloro benzene formaldehyde synthesis technique - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Sertraline (Zoloft): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 5. ClinPGx [clinpgx.org]

- 6. Sertraline: MedlinePlus Drug Information [medlineplus.gov]

- 7. Sertraline, an antidepressant, induces apoptosis in hepatic cells through the mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. WO2003099761A1 - Process for the manufacture of sertraline - Google Patents [patents.google.com]

- 11. WO2003099761A1 - Process for the manufacture of sertraline - Google Patents [patents.google.com]

- 12. Sertraline - Wikipedia [en.wikipedia.org]

- 13. US20070260090A1 - Highly Steroselective Synthesis of Sertraline - Google Patents [patents.google.com]

- 14. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What is the mechanism of Sertraline Hydrochloride? [synapse.patsnap.com]

- 16. drugs.com [drugs.com]

- 17. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dichlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of 3,4-Dichlorobenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The information is presented to support research and development activities, with a focus on structured data, detailed experimental protocols, and visual representations of key processes.

Core Physicochemical Properties

This compound is a disubstituted aromatic aldehyde. Its chemical structure, characterized by a benzene (B151609) ring with an aldehyde group and two chlorine atoms at the 3 and 4 positions, dictates its physical and chemical behavior.

General and Computed Properties

The fundamental identifiers and computed molecular properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 6287-38-3 | [2][3] |

| Molecular Formula | C₇H₄Cl₂O | [2] |

| Molecular Weight | 175.01 g/mol | [2][3] |

| Canonical SMILES | C1=CC(=C(C=C1C=O)Cl)Cl | [2] |

| InChI Key | ZWUSBSHBFFPRNE-UHFFFAOYSA-N | [2] |

| Appearance | White to light yellow crystalline solid/powder | [2] |

Experimental Physicochemical Data

The following table summarizes the experimentally determined physicochemical properties of this compound. These values are critical for designing synthetic routes, purification procedures, and formulation strategies.

| Property | Value | Source(s) |

| Melting Point | 39-45 °C (106-111 °F) | [2][3] |

| Boiling Point | 247-248 °C (477-478 °F) at 760 mmHg | [2][3] |

| Solubility | - Water: < 1 mg/mL at 22.5 °C (Insoluble) - Soluble in: Methanol, Ethanol, Acetone, Diethyl Ether | [2] |

| Flash Point | > 113 °C (> 235 °F) | [2] |

| Density | Not available in search results. |

Spectral Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

| Spectroscopy Type | Key Features |

| ¹H NMR (in CDCl₃) | Signals expected in the aromatic region (δ 7.5-8.0 ppm) and a characteristic aldehyde proton singlet (δ ~9.9 ppm). |

| ¹³C NMR (in CDCl₃) | Signals expected for the aldehyde carbonyl carbon (~190 ppm) and aromatic carbons, with chemical shifts influenced by the chlorine and aldehyde substituents. |

| FTIR | Characteristic peaks include a strong C=O stretching vibration for the aldehyde (~1700 cm⁻¹), C-H stretching for the aromatic ring and aldehyde, and C-Cl stretching vibrations. |

| Mass Spectrometry | The molecular ion peak (M+) is expected at m/z 174, with a characteristic isotopic pattern (M+2 peak at m/z 176) due to the presence of two chlorine atoms. |

Safety, Stability, and Reactivity

-

Safety: this compound is classified as corrosive and can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[3]

-

Stability: The compound may be sensitive to prolonged exposure to air, light, and moisture.[1] It should be stored in a cool, dry, and well-ventilated area.

-

Reactivity: It is incompatible with strong oxidizing agents and strong bases. It may also be incompatible with iron.[1]

Experimental Protocols

The following sections provide detailed methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range using a standard melting point apparatus.

-

Sample Preparation: A small amount of dry, crystalline this compound is finely crushed. The open end of a glass capillary tube is dipped into the powder, and the tube is tapped gently to pack the solid into the closed end to a height of 1-2 mm.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus.

-

Measurement: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Solubility Determination

This protocol outlines a qualitative method to assess the solubility of this compound in various solvents.

-

Preparation: Approximately 25 mg of this compound is placed into a small test tube.

-

Solvent Addition: 0.75 mL of the test solvent (e.g., water, ethanol, acetone) is added to the test tube in small portions.

-

Observation: After each addition, the test tube is shaken vigorously. The compound is classified as "soluble" if it dissolves completely, and "insoluble" if it does not.

Fourier-Transform Infrared (FTIR) Spectroscopy (Thin Solid Film Method)

This method is suitable for obtaining the IR spectrum of a solid sample.

-

Sample Preparation: Approximately 50 mg of this compound is dissolved in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.

-

Film Casting: A single, clean salt plate (e.g., KBr or NaCl) is placed on a flat surface. One drop of the prepared solution is applied to the center of the plate.

-

Solvent Evaporation: The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.

-

Spectral Acquisition: The salt plate is placed in the sample holder of the FTIR spectrometer, and the spectrum is acquired according to the instrument's operating procedure.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general procedure for acquiring NMR spectra.

-

Sample Preparation: For ¹H NMR, 5-25 mg of this compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. For ¹³C NMR, a more concentrated sample (50-100 mg) is typically required. A small amount of a reference standard like tetramethylsilane (B1202638) (TMS) may be added.

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to optimize homogeneity.

-

Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra. Key parameters like the number of scans and acquisition time are set to achieve an adequate signal-to-noise ratio.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase-corrected and referenced to the TMS signal (0.00 ppm) or the residual solvent peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general approach for the analysis of aldehydes like this compound.

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent. For trace analysis, derivatization with an agent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be performed to improve volatility and sensitivity.

-

GC-MS System: A gas chromatograph equipped with a suitable capillary column (e.g., DB-5) is coupled to a mass spectrometer.

-

Injection and Separation: A small volume of the prepared sample is injected into the GC. The oven temperature is programmed to ramp up, separating the components of the sample based on their boiling points and interactions with the stationary phase.

-

Detection and Analysis: As components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrum of each component is recorded, allowing for identification based on the fragmentation pattern and retention time.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the study of this compound.

References

Synthesis of 3,4-Dichlorobenzaldehyde from 3,4-Dichlorotoluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 3,4-dichlorobenzaldehyde from 3,4-dichlorotoluene (B105583). The document details two core methodologies: direct catalytic oxidation and a two-step process involving side-chain chlorination followed by hydrolysis. This guide is intended to furnish researchers and professionals in drug development and chemical synthesis with detailed experimental protocols, comparative data, and a thorough understanding of the reaction pathways involved.

Introduction

This compound is a crucial intermediate in the synthesis of a wide range of pharmaceuticals, agrochemicals, and dyes. Its molecular structure, featuring a chlorinated benzene (B151609) ring with an aldehyde functional group, makes it a versatile building block for complex organic molecules. The efficient and selective synthesis of this compound from readily available starting materials like 3,4-dichlorotoluene is of significant industrial and academic interest. This guide will explore the two most prominent methods for this conversion, providing both theoretical and practical insights.

Synthetic Pathways

The conversion of the methyl group of 3,4-dichlorotoluene to an aldehyde can be achieved through two principal strategies:

-

Direct Oxidation: This approach involves the direct, one-step oxidation of the methyl group. This method is atom-economical but often requires careful control of reaction conditions to prevent over-oxidation to the corresponding carboxylic acid.

-

Side-Chain Chlorination and Hydrolysis: This two-step pathway first involves the free-radical chlorination of the methyl group to form a geminal di- or trichloride (B1173362) intermediate. This intermediate is then hydrolyzed to yield the final aldehyde product. This method can offer high yields and is a common industrial approach.

The following sections will provide detailed experimental protocols and data for each of these pathways.

Direct Catalytic Oxidation

The direct oxidation of 3,4-dichlorotoluene to this compound is an attractive route due to its single-step nature. However, achieving high selectivity for the aldehyde over the carboxylic acid can be challenging. Research into the oxidation of substituted toluenes has led to the development of sophisticated catalytic systems to address this.

Cobalt-Molybdenum-Bromine Catalyzed Oxidation

Experimental Protocol (Adapted from similar isomer syntheses)

Materials:

-

3,4-Dichlorotoluene

-

Cobalt (II) acetate (B1210297) tetrahydrate

-

Sodium bromide

-

Hydrogen peroxide (30% solution)

-

Glacial acetic acid

-

Dichloromethane (B109758) (for extraction)

-

Anhydrous magnesium sulfate

Procedure:

-

Catalyst Solution Preparation: In a suitable reaction vessel, dissolve cobalt (II) acetate tetrahydrate (e.g., 0.01-0.05 molar equivalents) and ammonium molybdate (e.g., 0.005-0.02 molar equivalents) in glacial acetic acid.

-

Reaction Mixture: To the catalyst solution, add 3,4-dichlorotoluene (1 molar equivalent) and sodium bromide (e.g., 0.05-0.15 molar equivalents).

-

Reaction Execution: Heat the mixture to the desired temperature (typically between 80-120°C) with vigorous stirring.

-

Oxidant Addition: Slowly add hydrogen peroxide (2-4 molar equivalents) to the reaction mixture over a period of 1-3 hours. The rate of addition should be controlled to maintain the reaction temperature and prevent excessive gas evolution.

-

Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench any unreacted hydrogen peroxide by the careful addition of a sodium sulfite (B76179) solution.

-

Extraction: Dilute the mixture with water and extract the product with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic extracts, wash with water and brine, and then dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization.

Quantitative Data (Comparative data from other dichlorotoluene isomers)

| Isomer | Catalyst System | Oxidant | Solvent | Temperature (°C) | Residence Time (s) | Conversion (%) | Yield (%) |

| 2,4-Dichlorotoluene | Co/Mo/Br | H₂O₂ | Acetic Acid | 95 | 300 | 45.8 | 28.2 |

| 3,5-Dichlorotoluene | Co/Mo/Br | H₂O₂ | Acetic Acid | 105 | 600 | 60.8 | 39.2 |

| 2,6-Dichlorotoluene | Co/Mo/Br | H₂O₂ | Acetic Acid | 120 | 1200 | 37.9 | 26.1 |

Note: The data presented is for different isomers and should be considered as a starting point for the optimization of the this compound synthesis.

Reaction Pathway Diagram

Caption: Direct oxidation of 3,4-dichlorotoluene to this compound.

Side-Chain Chlorination and Hydrolysis

This two-step approach is a well-established and industrially viable method for the synthesis of aromatic aldehydes from their corresponding toluene (B28343) derivatives.

Step 1: Side-Chain Chlorination of 3,4-Dichlorotoluene

The first step involves the free-radical chlorination of the methyl group of 3,4-dichlorotoluene. The reaction is typically initiated by UV light or a radical initiator. The extent of chlorination can be controlled to favor the formation of the benzal chloride (dichloromethyl) or benzotrichloride (B165768) (trichloromethyl) derivative.

Experimental Protocol

Materials:

-

3,4-Dichlorotoluene

-

Chlorine gas

-

AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (as radical initiator)

-

Nitrogen gas

Procedure:

-

Reactor Setup: Charge a three-necked flask equipped with a reflux condenser, a gas inlet tube, and a mechanical stirrer with 3,4-dichlorotoluene.

-

Initiation: Heat the 3,4-dichlorotoluene to 110-120°C under a nitrogen atmosphere.

-

Initiator Addition: Add a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide.

-

Chlorination: Introduce a steady stream of dry chlorine gas into the reaction mixture while maintaining the temperature between 120-130°C. The reaction is exothermic and the chlorine flow rate should be adjusted to control the temperature.

-

Monitoring: Monitor the reaction progress by measuring the density of the reaction mixture or by GC analysis to determine the relative amounts of starting material, monochlorinated, dichlorinated, and trichlorinated products.

-

Completion and Work-up: Once the desired degree of chlorination is achieved, stop the chlorine flow and purge the system with nitrogen to remove any residual chlorine and HCl gas. The crude product, a mixture of chlorinated 3,4-dichlorotoluenes, can be used directly in the next step or purified by vacuum distillation.

Quantitative Data for Side-Chain Chlorination

| Parameter | Value |

| Starting Material | 3,4-Dichlorotoluene |

| Reagent | Chlorine Gas |

| Initiator | AIBN or Benzoyl Peroxide |

| Temperature | 120-130°C |

| Reaction Time | Dependent on desired product distribution |

| Primary Products | 3,4-Dichlorobenzyl chloride, 3,4-Dichlorobenzal chloride, 3,4-Dichlorobenzotrichloride |

Step 2: Hydrolysis of Chlorinated Intermediates

The chlorinated intermediates from the previous step are then hydrolyzed to this compound. The hydrolysis conditions can be varied depending on the starting chlorinated species (benzyl, benzal, or benzotrichloride).

Experimental Protocol (for Hydrolysis of 3,4-Dichlorobenzal Chloride)

Materials:

-

Crude 3,4-Dichlorobenzal chloride

-

Formic acid or Acetic acid

-

Zinc chloride (catalyst)

-

Sodium bicarbonate solution

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, combine the crude 3,4-dichlorobenzal chloride, an acidic solvent (formic acid or acetic acid), and a catalytic amount of zinc chloride.

-

Hydrolysis: Heat the mixture to reflux (typically 100-120°C) and maintain for 2-6 hours. The reaction progress can be monitored by TLC or GC.

-

Work-up: After cooling, pour the reaction mixture into ice water.

-

Extraction: Extract the aqueous mixture with dichloromethane.

-

Neutralization and Drying: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the organic phase under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation or recrystallization from a suitable solvent like hexane.

Experimental Workflow Diagram

Caption: Workflow for the two-step synthesis of this compound.

Conclusion

The synthesis of this compound from 3,4-dichlorotoluene can be effectively achieved through either direct catalytic oxidation or a two-step side-chain chlorination and hydrolysis sequence. The direct oxidation method offers a more streamlined process, but requires careful catalyst selection and optimization to maximize aldehyde selectivity. The two-step method, while longer, is a robust and well-established industrial process that can provide high yields of the desired product. The choice of method will depend on the specific requirements of the synthesis, including scale, desired purity, and available equipment. This guide provides the necessary foundational knowledge and experimental details for researchers to pursue either of these synthetic routes. Further optimization of the provided protocols may be necessary to achieve desired outcomes for specific applications.

Laboratory Preparation of 3,4-Dichlorobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the laboratory synthesis of 3,4-Dichlorobenzaldehyde, an important intermediate in the manufacturing of pharmaceuticals, dyes, and agricultural chemicals. The document outlines key synthesis methodologies, provides detailed experimental protocols, and summarizes the physicochemical and spectroscopic properties of the target compound.

Physicochemical Properties

This compound is a white to pale yellow crystalline solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 6287-38-3 |

| Molecular Formula | C₇H₄Cl₂O |

| Molecular Weight | 175.01 g/mol [1] |

| Appearance | White to pale yellow crystals or powder[1] |

| Melting Point | 39-42 °C |

| Boiling Point | 247-248 °C |

| Solubility | Soluble in ethanol; insoluble in water.[1] |

| InChI Key | ZWUSBSHBFFPRNE-UHFFFAOYSA-N |

Synthesis Pathways

The laboratory preparation of this compound can be achieved through several synthetic routes. The most common strategies involve either the formylation of a dichlorinated benzene (B151609) ring or the oxidation of a pre-functionalized precursor.

-

Formylation of 1,2-Dichlorobenzene (B45396) : This approach introduces the aldehyde group directly onto the aromatic ring. Several named reactions can be employed:

-

Rieche Formylation : Utilizes dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid like titanium tetrachloride (TiCl₄).[2][3][4] This method is often preferred for its relatively mild conditions and good regioselectivity.

-

Vilsmeier-Haack Reaction : Employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.[5][6][7][8][9]

-

Gattermann-Koch Reaction : Involves the use of carbon monoxide (CO) and hydrogen chloride (HCl) with a catalyst system (e.g., AlCl₃/CuCl).[10][11] This method is less common in a standard laboratory setting due to the need to handle gaseous CO and HCl.

-

-

Oxidation of 3,4-Dichlorotoluene (B105583) : This two-step pathway involves the initial halogenation of the methyl group followed by hydrolysis.

-

Side-Chain Chlorination and Hydrolysis : 3,4-Dichlorotoluene is first subjected to free-radical chlorination to form 3,4-dichlorobenzal chloride. This intermediate is then hydrolyzed to yield the final aldehyde.[12][13][14] This is a common industrial method that can be adapted for laboratory scale.

-

The choice of method depends on the availability of starting materials, required scale, and safety considerations. The Rieche formylation and the side-chain chlorination/hydrolysis route are presented here with detailed protocols.

Caption: Overview of the two primary synthesis routes.

Experimental Protocols

The following sections provide detailed methodologies for key synthesis routes. All procedures should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Rieche Formylation of 1,2-Dichlorobenzene

This protocol is adapted from the general procedure for the formylation of electron-rich aromatic rings using dichloromethyl methyl ether and titanium tetrachloride.[3][15]

Reagents and Materials:

-

1,2-Dichlorobenzene

-

Dichloromethyl methyl ether (Cl₂CHOMe)

-

Titanium tetrachloride (TiCl₄)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

0.1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen/argon line

Procedure:

-

Reaction Setup : Charge a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel with 1,2-dichlorobenzene (1.0 eq.). Dissolve the starting material in anhydrous dichloromethane.

-

Inert Atmosphere : Purge the system with an inert gas (nitrogen or argon) and cool the flask to 0 °C using an ice bath.

-

Lewis Acid Addition : Add titanium tetrachloride (TiCl₄, 2.2 eq.) dropwise to the stirred solution over 15-30 minutes. The mixture may change color. Allow the mixture to stir at 0 °C for an additional 30-60 minutes.

-

Formylating Agent Addition : Slowly add dichloromethyl methyl ether (1.1 eq.) via the dropping funnel over 15 minutes.

-

Reaction : Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Quenching : Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.

-

Work-up : Allow the mixture to warm to room temperature and stir for 1 hour. Transfer the mixture to a separatory funnel.

-

Extraction : Separate the organic layer. Wash the organic phase sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and finally with brine.[15]

-

Drying and Concentration : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the resulting crude product by silica (B1680970) gel column chromatography or distillation under reduced pressure to yield pure this compound.

Caption: Step-by-step workflow for the Rieche formylation.

Protocol 2: Oxidation of 3,4-Dichlorotoluene via Side-Chain Chlorination

This protocol describes a two-step process involving free-radical chlorination followed by hydrolysis.

Part A: Side-Chain Chlorination

Reagents and Materials:

-

3,4-Dichlorotoluene

-

Chlorine gas (Cl₂)

-

AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (radical initiator)

-

Reaction vessel with gas inlet, condenser, and light source (e.g., UV lamp)

Procedure:

-

Setup : Charge a suitable reaction vessel with 3,4-dichlorotoluene and the radical initiator (e.g., AIBN).

-

Initiation : Heat the mixture to 110-120 °C while stirring.

-

Chlorination : Introduce dry chlorine gas into the reaction mixture under irradiation from a UV lamp.[12][13] The reaction is exothermic and should be carefully controlled.

-

Monitoring : Monitor the reaction progress by GC or ¹H NMR until the starting material is consumed, leading to the formation of 3,4-dichlorobenzal chloride.

Part B: Hydrolysis

Reagents and Materials:

-

Crude 3,4-dichlorobenzal chloride from Part A

-

Water

-

Calcium carbonate (optional, to neutralize HCl byproduct)

-

Heating mantle, condenser

Procedure:

-

Setup : Transfer the crude 3,4-dichlorobenzal chloride to a round-bottom flask equipped with a reflux condenser.

-

Hydrolysis : Add water (and optionally, calcium carbonate) to the flask. Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring for several hours.[12]

-

Monitoring : Monitor the disappearance of the benzal chloride intermediate by TLC or GC.

-

Work-up : After cooling, separate the organic layer. Wash it with water and a dilute base (e.g., NaHCO₃ solution) to remove any remaining acid.

-

Purification : Dry the organic layer and purify by vacuum distillation to obtain this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Technique | Observed Data |

| ¹H NMR | (CDCl₃, 400 MHz) δ (ppm): 9.96 (s, 1H, -CHO), 7.96 (d, J=1.8 Hz, 1H, Ar-H), 7.73 (dd, J=8.2, 1.8 Hz, 1H, Ar-H), 7.64 (d, J=8.2 Hz, 1H, Ar-H).[16] |

| ¹³C NMR | (CDCl₃, 125 MHz) δ (ppm): 190.8, 140.9, 135.0, 134.7, 132.4, 130.8, 129.4.[17] |

| FTIR | (KBr Pellet, cm⁻¹) ν: ~2850 (C-H, aldehyde), ~1700 (C=O, aldehyde), ~1590, 1470 (C=C, aromatic), ~830 (C-Cl).[1][18][19] |

| Mass Spec. | (EI) m/z: 174/176 (M⁺, chlorine isotope pattern), 173/175 ([M-H]⁺).[1] |

Safety and Handling

This compound is harmful if swallowed and may cause skin and eye irritation or burns.[1] The synthesis should be conducted in a well-ventilated fume hood. All reagents used, particularly TiCl₄ (corrosive, reacts violently with water), dichloromethyl methyl ether (lachrymator, potential carcinogen), and chlorine gas (toxic, corrosive), must be handled with extreme care and appropriate safety measures. Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

- 1. This compound | C7H4Cl2O | CID 22710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Rieche formylation - Wikipedia [en.wikipedia.org]

- 3. Formylation - Rieche Formylation [commonorganicchemistry.com]

- 4. synarchive.com [synarchive.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. ijpcbs.com [ijpcbs.com]

- 7. ajrconline.org [ajrconline.org]

- 8. growingscience.com [growingscience.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 11. byjus.com [byjus.com]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

- 15. chemistry.mdma.ch [chemistry.mdma.ch]

- 16. This compound(6287-38-3) 1H NMR spectrum [chemicalbook.com]

- 17. rsc.org [rsc.org]

- 18. dev.spectrabase.com [dev.spectrabase.com]

- 19. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to the Synthesis of 3,4-Dichlorobenzaldehyde: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichlorobenzaldehyde is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other fine chemicals. Its disubstituted phenyl ring provides a versatile scaffold for further molecular elaboration. The efficient and scalable synthesis of this aldehyde is therefore of significant interest to the chemical and pharmaceutical industries. This technical guide provides a comprehensive overview of the primary starting materials and synthetic routes for the preparation of this compound, complete with detailed experimental protocols, comparative data, and mechanistic diagrams to aid researchers in selecting and optimizing their synthetic strategies.

Core Synthetic Strategies

The synthesis of this compound primarily revolves around three core strategies, each utilizing a different commercially available starting material:

-

Formylation of o-Dichlorobenzene: This approach involves the introduction of a formyl group (-CHO) onto the 1,2-dichlorobenzene (B45396) ring through electrophilic aromatic substitution. Several named reactions can be employed for this transformation.

-

Oxidation of 3,4-Dichlorotoluene (B105583): This method relies on the selective oxidation of the methyl group of 3,4-dichlorotoluene to an aldehyde.

-

Hydrolysis of 3,4-Dichlorobenzal Chloride: This route involves the hydrolysis of the gem-dichloro group of 3,4-dichlorobenzal chloride to the corresponding aldehyde.

-

Oxidation of 3,4-Dichlorobenzyl Alcohol: A straightforward approach that involves the oxidation of the primary alcohol to the desired aldehyde.

The following sections will delve into the specifics of each of these synthetic pathways, providing detailed experimental procedures and quantitative data where available in the public domain.

I. Formylation of o-Dichlorobenzene

The direct formylation of o-dichlorobenzene (1,2-dichlorobenzene) is an attractive route to this compound. The two chlorine atoms are ortho, para-directing, and the formylation is expected to occur at the position para to the chlorine at C1 and ortho to the chlorine at C2, yielding the desired 3,4-disubstituted product.

A. Rieche Formylation

The Rieche formylation utilizes dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, typically titanium tetrachloride (TiCl₄).[1]

Reaction Pathway:

Caption: Rieche formylation of o-dichlorobenzene.

Experimental Protocol:

A general procedure for the Rieche formylation of an aromatic compound is as follows:

-

A solution of the aromatic substrate (e.g., o-dichlorobenzene) in a dry, inert solvent such as dichloromethane (B109758) is cooled in an ice bath.

-

Titanium tetrachloride is added dropwise to the cooled solution.

-

Dichloromethyl methyl ether is then added dropwise, and the reaction mixture is stirred at a controlled temperature (e.g., 0 °C to room temperature) for a specified time.[2]

-

The reaction is quenched by pouring it into ice water.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

The crude product is then purified, typically by distillation or recrystallization.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | o-Dichlorobenzene | N/A |

| Reagents | Dichloromethyl methyl ether, Titanium tetrachloride | [1] |

| Solvent | Dichloromethane | [2] |

| Yield | 81-89% (for mesitylene) | [3] |

B. Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.[4] While o-dichlorobenzene is not highly activated, this reaction can be driven to produce the desired aldehyde.

Reaction Pathway:

Caption: Vilsmeier-Haack formylation of o-dichlorobenzene.

Experimental Protocol:

A general procedure for the Vilsmeier-Haack reaction is as follows:

-

The Vilsmeier reagent is prepared by adding phosphorus oxychloride to N,N-dimethylformamide at a low temperature (e.g., 0 °C).

-

The substrate, o-dichlorobenzene, is then added to the freshly prepared Vilsmeier reagent.

-

The reaction mixture is heated for several hours to drive the formylation.[5]

-

After cooling, the reaction mixture is poured into ice water and neutralized with a base (e.g., sodium hydroxide (B78521) or sodium acetate).

-

The product is then extracted with an organic solvent, and the organic phase is washed, dried, and concentrated.

-

Purification is typically achieved by distillation or recrystallization.[5]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | o-Dichlorobenzene | N/A |

| Reagents | DMF, POCl₃ | [4] |

| Solvent | Toluene or Dichlorobenzene | [4] |

| Yield | 75% (for a similar substrate) | [5] |

Note: The provided yield is for the synthesis of 2,4-dichlorobenzaldehyde (B42875) from a different starting material but illustrates the potential efficiency of the Vilsmeier-Haack reaction.

C. Gattermann-Koch Reaction

The Gattermann-Koch reaction introduces a formyl group using carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) and a co-catalyst (e.g., cuprous chloride).[6] This method is typically suitable for activated aromatic compounds.

Reaction Pathway:

Caption: Gattermann-Koch formylation of o-dichlorobenzene.

Experimental Protocol:

A general procedure for the Gattermann-Koch reaction is as follows:

-

Anhydrous aluminum chloride and cuprous chloride are suspended in a dry, inert solvent.

-

The aromatic substrate (o-dichlorobenzene) is added to the suspension.

-

A mixture of carbon monoxide and hydrogen chloride gas is passed through the reaction mixture under pressure.

-

The reaction is stirred for several hours at a controlled temperature.

-

The reaction is quenched by pouring it over ice and hydrochloric acid.

-

The product is extracted, and the organic layer is washed, dried, and purified.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | o-Dichlorobenzene | N/A |

| Reagents | Carbon monoxide, Hydrogen chloride, Aluminum chloride, Cuprous chloride | [6] |

| Yield | Good yields for activated substrates | [6] |

II. Oxidation of 3,4-Dichlorotoluene

The oxidation of the methyl group of 3,4-dichlorotoluene offers a direct route to this compound. Various oxidizing agents can be employed for this transformation, with the choice of reagent influencing the reaction conditions and selectivity.

Reaction Pathway:

Caption: Oxidation of 3,4-dichlorotoluene.

Experimental Protocol (Continuous Oxidation with H₂O₂):

A patented method describes the continuous oxidation of dichlorotoluene derivatives using hydrogen peroxide as the oxidant in the presence of metal ion complex catalysts.

-

A solution of 3,5-dichlorotoluene (B1293413), a carboxylic acid solvent (e.g., acetic acid), and catalysts (e.g., cobalt acetate (B1210297) and sodium molybdate) is prepared.

-

A separate solution of hydrogen peroxide in acetic acid with a promoter (e.g., sodium bromide) is also prepared.

-

The two solutions are continuously pumped into a tubular reactor at controlled flow rates.

-

The reaction is carried out at an elevated temperature (e.g., 105 °C) with a specific residence time.

-

The product stream is cooled, and the reaction is quenched.

-

The product is then isolated and purified.[7]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 3,5-Dichlorotoluene | [7] |

| Reagents | H₂O₂, Cobalt acetate, Sodium molybdate, Sodium bromide | [7] |

| Solvent | Acetic acid | [7] |

| Temperature | 105 °C | [7] |

| Conversion | 60.8% | [7] |

| Yield | 39.2% | [7] |

Note: This data is for the 3,5-isomer but provides insight into the continuous oxidation process for dichlorotoluenes.

III. Hydrolysis of 3,4-Dichlorobenzal Chloride

The hydrolysis of 3,4-dichlorobenzal chloride (α,α,3,4-tetrachlorotoluene) provides a direct route to the corresponding aldehyde. This reaction is typically carried out in the presence of an acid or base.

Reaction Pathway:

Caption: Hydrolysis of 3,4-dichlorobenzal chloride.

Experimental Protocol (Acid-Catalyzed Hydrolysis):

A general procedure for the hydrolysis of a benzal chloride derivative is as follows:

-

The benzal chloride derivative is mixed with an aqueous acid, such as concentrated sulfuric acid.

-

The mixture is stirred vigorously for several hours.[8]

-

The reaction mixture is then poured into ice water, causing the product to precipitate.

-

The solid product is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization or distillation.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | p-Chlorobenzal chloride | [8] |

| Reagents | Concentrated Sulfuric Acid | [8] |

| Yield | 54-60% | [8] |

Note: This data is for the hydrolysis of p-chlorobenzal chloride and serves as a representative example.

IV. Oxidation of 3,4-Dichlorobenzyl Alcohol

The oxidation of 3,4-dichlorobenzyl alcohol is a common and often high-yielding method for preparing this compound. Several oxidizing agents can be used, with pyridinium (B92312) chlorochromate (PCC) and the Swern oxidation being popular choices in laboratory settings.

A. Oxidation with Pyridinium Chlorochromate (PCC)

PCC is a milder oxidizing agent that can selectively oxidize primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.[5]

Reaction Pathway:

Caption: Oxidation of 3,4-dichlorobenzyl alcohol with PCC.

Experimental Protocol:

-

Pyridinium chlorochromate is suspended in a dry, inert solvent like dichloromethane.

-

A solution of 3,4-dichlorobenzyl alcohol in the same solvent is added to the suspension.

-

The mixture is stirred at room temperature for a few hours until the reaction is complete (monitored by TLC).

-

The reaction mixture is then filtered through a pad of silica (B1680970) gel or celite to remove the chromium byproducts.

-

The solvent is evaporated to yield the crude aldehyde, which can be further purified if necessary.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Primary Alcohol | N/A |

| Reagent | Pyridinium chlorochromate (PCC) | [5] |

| Solvent | Dichloromethane | N/A |

| Yield | Generally high | [5] |

Note: Specific yield for the oxidation of 3,4-dichlorobenzyl alcohol with PCC was not found in the provided search results, but it is a widely used and efficient method.

B. Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine (B128534). This method is known for its mild reaction conditions and high yields.[9]

Reaction Pathway:

Caption: Swern oxidation of 3,4-dichlorobenzyl alcohol.

Experimental Protocol:

-

A solution of oxalyl chloride in dichloromethane is cooled to a low temperature (e.g., -78 °C).

-

Dimethyl sulfoxide (DMSO) is added dropwise to the cooled solution.

-

A solution of 3,4-dichlorobenzyl alcohol in dichloromethane is then added slowly.

-

After stirring for a short period, triethylamine is added, and the reaction mixture is allowed to warm to room temperature.

-

The reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated to give the aldehyde.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Benzyl (B1604629) alcohol | [9] |

| Reagents | DMSO, Oxalyl chloride, Triethylamine | [9] |

| Temperature | -78 °C to room temperature | [9] |

| Yield | 84.7% | [9] |

| Selectivity | 98.5% | [9] |

Note: This data is for the oxidation of benzyl alcohol and demonstrates the high efficiency of the Swern oxidation.

Conclusion

The synthesis of this compound can be achieved through several viable routes, each with its own set of advantages and disadvantages. The choice of the optimal synthetic pathway will depend on factors such as the availability and cost of the starting material, the desired scale of the reaction, and the available laboratory equipment and safety considerations.

-

Formylation of o-dichlorobenzene offers a direct approach but may require harsh conditions or specialized reagents.

-

Oxidation of 3,4-dichlorotoluene is a promising route, especially with the development of continuous-flow processes that can offer improved safety and efficiency.

-

Hydrolysis of 3,4-dichlorobenzal chloride is a straightforward method, although the starting material may be less readily available.

-

Oxidation of 3,4-dichlorobenzyl alcohol is often a reliable and high-yielding method, particularly for laboratory-scale synthesis, with well-established protocols like the Swern and PCC oxidations.

Researchers and process chemists should carefully evaluate these factors to select the most suitable method for their specific needs. Further optimization of the presented protocols may be necessary to achieve the desired yield and purity on a larger scale.

References

- 1. Rieche formylation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. CN1072674A - 2,4 dichloro benzene formaldehyde synthesis technique - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. CN106588606A - Method of continuously oxidizing 3,5-dichlorotoluene for producing 3,5-dichlorobenzaldehyde - Google Patents [patents.google.com]

- 8. Efficient in-situ synthesis of heterocyclic derivatives from benzyl alcohols using pyrazinium chlorochromate-functionalized carbonitride as a novel catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

An In-depth Technical Guide to the Reaction of 3,4-Dichlorobenzaldehyde with Amines for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanisms of 3,4-dichlorobenzaldehyde with amines, focusing on the synthesis of Schiff bases and their subsequent reduction to secondary amines. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and insights into the potential applications of the resulting compounds.

Core Reaction Mechanisms

The reaction of this compound with amines primarily follows two key pathways: the formation of an imine (Schiff base) and, subsequently, the reductive amination to form a secondary amine. These reactions are fundamental in synthetic organic chemistry for the construction of carbon-nitrogen bonds, which are prevalent in a vast array of pharmaceuticals and biologically active molecules.[1][2]

Schiff Base (Imine) Formation

The condensation reaction between this compound and a primary amine yields a Schiff base, an organic compound containing a carbon-nitrogen double bond. This reaction is typically acid-catalyzed and proceeds via a two-step mechanism:

-

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound. This results in the formation of a tetrahedral intermediate called a carbinolamine.[3]

-

Dehydration: The carbinolamine is then protonated under acidic conditions, converting the hydroxyl group into a good leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom leads to the formation of the stable imine or Schiff base.[3]

The reaction is reversible, and the removal of water can be employed to drive the equilibrium towards the product.[3]

Reductive Amination

Reductive amination is a powerful method for the synthesis of secondary amines from aldehydes and primary amines in a one-pot reaction.[1] This process involves the in-situ formation of the Schiff base, followed by its immediate reduction to the corresponding amine. The key advantage of this method is that it avoids the isolation of the often-unstable imine intermediate.[2]

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).[4][5] The choice of reducing agent is crucial, as it should selectively reduce the imine in the presence of the starting aldehyde.[6]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of Schiff bases from this compound and their subsequent reductive amination.

General Protocol for Schiff Base Synthesis

Materials:

-

This compound

-

Substituted primary amine (e.g., aniline, substituted aniline)

-

Ethanol (B145695) (absolute)

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.

-

To this solution, add an equimolar amount of the desired primary amine.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

The Schiff base product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

General Protocol for Reductive Amination

Materials:

-

This compound

-

Primary amine

-

Methanol (B129727) or Tetrahydrofuran (THF)

-

Sodium borohydride (NaBH₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) and the primary amine (1.1 equivalents) in methanol or THF.

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

-

Cool the reaction mixture in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise to the cooled solution. Caution: Hydrogen gas evolution may occur.

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for an additional 2-4 hours.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude secondary amine can be purified by column chromatography on silica (B1680970) gel.

Quantitative Data

The following tables summarize typical quantitative data for the synthesis of Schiff bases derived from this compound and their corresponding secondary amines. Please note that the exact values can vary depending on the specific amine used and the reaction conditions.

Table 1: Synthesis of Schiff Bases from this compound

| Amine | Product | Reaction Time (h) | Yield (%) | Melting Point (°C) | Key IR Peaks (cm⁻¹) | Key ¹H NMR Peaks (δ, ppm) |

| Aniline | N-(3,4-Dichlorobenzylidene)aniline | 2 | 85 | 98-100 | ~1625 (C=N), ~3050 (Ar-H) | ~8.4 (s, 1H, CH=N), 7.2-8.0 (m, Ar-H) |

| 4-Chloroaniline | N-(3,4-Dichlorobenzylidene)-4-chloroaniline | 3 | 88 | 135-137 | ~1620 (C=N), ~3060 (Ar-H) | ~8.5 (s, 1H, CH=N), 7.3-8.1 (m, Ar-H) |

| 4-Methoxyaniline | N-(3,4-Dichlorobenzylidene)-4-methoxyaniline | 2.5 | 92 | 118-120 | ~1615 (C=N), ~2950 (C-H), ~1250 (C-O) | ~8.3 (s, 1H, CH=N), ~3.8 (s, 3H, OCH₃), 6.9-8.0 (m, Ar-H) |

| 4-Nitroaniline | N-(3,4-Dichlorobenzylidene)-4-nitroaniline | 4 | 78 | 160-162 | ~1610 (C=N), ~1520, ~1340 (NO₂) | ~8.6 (s, 1H, CH=N), 7.4-8.3 (m, Ar-H) |

Table 2: Reductive Amination of this compound-Derived Imines

| Amine | Product | Reaction Time (h) | Yield (%) | Key IR Peaks (cm⁻¹) | Key ¹H NMR Peaks (δ, ppm) |

| Aniline | N-(3,4-Dichlorobenzyl)aniline | 3 | 90 | ~3400 (N-H), ~2920 (C-H) | ~4.3 (s, 2H, CH₂), ~4.0 (br s, 1H, NH), 6.6-7.5 (m, Ar-H) |

| 4-Chloroaniline | N-(3,4-Dichlorobenzyl)-4-chloroaniline | 4 | 85 | ~3410 (N-H), ~2925 (C-H) | ~4.2 (s, 2H, CH₂), ~4.1 (br s, 1H, NH), 6.7-7.4 (m, Ar-H) |

| 4-Methoxyaniline | N-(3,4-Dichlorobenzyl)-4-methoxyaniline | 3.5 | 93 | ~3390 (N-H), ~2930 (C-H), ~1240 (C-O) | ~4.2 (s, 2H, CH₂), ~3.7 (s, 3H, OCH₃), ~3.9 (br s, 1H, NH), 6.7-7.4 (m, Ar-H) |

| 4-Nitroaniline | N-(3,4-Dichlorobenzyl)-4-nitroaniline | 5 | 75 | ~3380 (N-H), ~2920 (C-H), ~1510, ~1330 (NO₂) | ~4.4 (s, 2H, CH₂), ~4.5 (br s, 1H, NH), 6.8-8.2 (m, Ar-H) |

Visualization of Reaction Mechanisms and Workflows

Reaction Mechanisms

Caption: Mechanism of Schiff Base Formation.

Caption: Reductive Amination Workflow.

Drug Development Workflow

Caption: Drug Development Workflow.

Biological Signaling Pathways and Drug Development Applications

Schiff bases derived from substituted benzaldehydes have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8] The 3,4-dichloro substitution on the benzaldehyde (B42025) ring can enhance the lipophilicity and electronic properties of the resulting Schiff bases, potentially leading to improved biological activity.

Anticancer Activity

Several studies have reported the anticancer potential of Schiff bases.[7][9] The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) in cancer cells.[8]

Potential Signaling Pathways:

-

Apoptosis Induction: Schiff bases may induce apoptosis through the intrinsic or extrinsic pathways. This can involve the activation of caspases, a family of proteases that play a crucial role in executing apoptosis.[7]

-

Inhibition of Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone that is often overexpressed in cancer cells and is essential for the stability and function of numerous oncoproteins. Some Schiff bases have been identified as inhibitors of Hsp90, leading to the degradation of its client proteins and subsequent cancer cell death.[10]

-

DNA Interaction: The planar aromatic structure of some Schiff bases allows them to intercalate with DNA, disrupting DNA replication and transcription and ultimately leading to cell cycle arrest and apoptosis.[7]

Antimicrobial Activity

The imine group (-C=N-) in Schiff bases is a crucial pharmacophore for antimicrobial activity.[11] These compounds have shown efficacy against a range of bacteria and fungi.

Potential Signaling Pathways and Mechanisms:

-

Enzyme Inhibition: Schiff bases can inhibit essential microbial enzymes by chelating with metal ions in the active site or by forming covalent bonds with key amino acid residues.

-

Disruption of Cell Wall Synthesis: Some derivatives may interfere with the biosynthesis of the bacterial cell wall, leading to cell lysis.

-